molecular formula C15H24N2 B5432071 N-methyl-1-(3-phenylpropyl)-3-piperidinamine

N-methyl-1-(3-phenylpropyl)-3-piperidinamine

Cat. No. B5432071
M. Wt: 232.36 g/mol
InChI Key: FNSVDRGNYBBUHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds often involves various chemical reactions, including addition, substitution, elimination, and rearrangement reactions. The exact process would depend on the specific compound being synthesized .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Organic compounds can undergo a wide range of chemical reactions. The type of reaction depends on the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds include their melting and boiling points, solubility, color, odor, and reactivity. These properties can be determined through various experimental methods .

Scientific Research Applications

Receptor Agonist Development

  • N-methyl-1-(3-phenylpropyl)-3-piperidinamine analogs have been investigated for their potential as receptor agonists. For example, a compound related to this compound, GSK962040, was identified as a motilin receptor agonist with promising pharmacokinetic profiles, offering potential for gastrointestinal transit disorders treatment (Westaway et al., 2009).

Opioid Receptor Properties

  • Studies on N-substituted piperidines, including this compound derivatives, have explored their roles as opioid receptor antagonists. The modifications in the piperidine structure influence their potency and selectivity toward opioid receptors (Kormos et al., 2014).

Analgesic Activity

  • The analgesic properties of this compound and its isomers have been a subject of research. Ohmefentanyl, an analog, showed high affinity and selectivity for opioid mu receptors, suggesting significant potential for pain management (Wang et al., 1995).

Novel Compound Discovery

  • Research into piperidine derivatives, including those similar to this compound, has led to the discovery of new compounds with potential analgesic properties, albeit with varying degrees of potency (Abbas et al., 1977).

Insecticidal Properties

  • Piperidine derivatives, including this compound, have been identified in plants like Piper nigrum (black pepper) and possess insecticidal properties. This highlights their potential in developing natural insecticides (Ni et al., 2017).

Neuropeptide Y Receptor Antagonism

  • This compound related compounds have been studied as neuropeptide Y receptor antagonists, offering insights into the development of obesity treatments (Mullins et al., 2008).

Aromatase Inhibition

  • Piperidine-2,6-diones, structurally related to this compound, have shown potential as aromatase inhibitors, suggesting applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Corrosion Inhibition

  • This compound derivatives have been evaluated as corrosion inhibitors, particularly in steel, highlighting their utility in industrial applications (Verma et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

  • Novel derivatives of this compound have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action of an organic compound, especially in a biological context, refers to how it interacts with biological systems. This is particularly important for pharmaceutical compounds .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information about the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The field of organic chemistry continues to evolve, with ongoing research into new synthesis methods, the discovery of new organic compounds, and the development of environmentally friendly chemical processes .

properties

IUPAC Name

N-methyl-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-16-15-10-6-12-17(13-15)11-5-9-14-7-3-2-4-8-14/h2-4,7-8,15-16H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSVDRGNYBBUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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